Methyl (4-methylphenyl)cyanocarbonimidodithioate
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Overview
Description
Methyl (4-methylphenyl)cyanocarbonimidodithioate is an organic compound with the molecular formula C10H10N2S2. It is known for its unique chemical structure, which includes a cyanocarbonodithioimidate group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methylphenyl)cyanocarbonimidodithioate typically involves the reaction of 4-methylphenyl isothiocyanate with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methylphenyl isothiocyanate+methylamine→Methyl 4-methylphenyl cyanocarbonodithioimidate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methylphenyl)cyanocarbonimidodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The cyanocarbonodithioimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Methyl (4-methylphenyl)cyanocarbonimidodithioate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (4-methylphenyl)cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl (4-methylphenyl)cyanocarbonimidodithioate can be compared with other similar compounds, such as:
- Methyl 4-methylphenyl isothiocyanate
- Methyl 4-methylphenyl thiocyanate
- Methyl 4-methylphenyl dithiocarbamate
These compounds share similar structural features but differ in their functional groups and chemical properties.
Properties
IUPAC Name |
[(4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-8-3-5-9(6-4-8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRJYWXSLMFHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=NC#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650211 |
Source
|
Record name | Methyl 4-methylphenyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152381-94-7 |
Source
|
Record name | Carbonimidodithioic acid, cyano-, methyl 4-methylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152381-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methylphenyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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